5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17524606
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 5-(2-hydroxypropylamino)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3 |
| Standard InChI Key | CRABFYRLNQUVFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=CN=C(C=C1)C#N)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile (IUPAC name: 5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile) has the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol. The stereochemistry of the hydroxypropyl chain is specified as the (2R)-configuration in certain sources, though racemic mixtures may exist depending on synthesis routes. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.20 g/mol |
| InChI | InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1 |
| InChIKey | CRABFYRLNQUVFK-SSDOTTSWSA-N |
| Isomeric SMILES | CC@HO |
The nitrile group (-C≡N) at position 2 and the secondary amine at position 5 create electron-deficient regions, making the compound amenable to nucleophilic and electrophilic reactions .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 5-[(2-hydroxypropyl)amino]pyridine-2-carbonitrile can be inferred from methods used for related pyridine carbonitriles:
Nucleophilic Amination
A two-step protocol involves:
-
Cyanation: Introduction of the nitrile group via palladium-catalyzed cross-coupling of 5-bromopyridine with cyanide sources.
-
Amination: Reaction of 5-aminopyridine-2-carbonitrile with (R)-epichlorohydrin under basic conditions, followed by hydrolysis to yield the hydroxypropyl group .
This route achieves moderate yields (40–60%) but requires chiral resolution to isolate the (2R)-enantiomer.
One-Pot Multicomponent Reactions
Analogous to the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles , a Michael addition-cyclization strategy could be adapted:
-
Reactants: Pyridine-2-carbonitrile, glycidol, and a thiocyanate source.
This method remains theoretical for this compound but offers atom economy and stereochemical control.
Reactivity and Functionalization
The compound’s nitrile and amine groups enable diverse transformations:
-
Nitrile Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions .
-
Mannich Reactions: Formation of tertiary amines via condensation with aldehydes and primary amines, as demonstrated in thieno[2,3-d]pyrimidine synthesis .
-
Esterification: Reaction of the hydroxyl group with acyl chlorides to produce prodrug derivatives.
Future Research Directions
Synthesis Optimization
-
Enantioselective Catalysis: Develop asymmetric synthesis using chiral ligands to access (2R)- and (2S)-isomers selectively.
-
Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times .
Biological Screening
Priority areas include:
-
Antimicrobial Assays: Test against Mycobacterium tuberculosis and ESKAPE pathogens.
-
Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) linked to cancer .
Computational Modeling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume